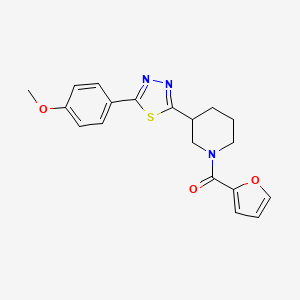

Furan-2-yl(3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Description

Furan-2-yl(3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a complex organic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a furan ring, a thiadiazole ring, and a piperidine ring, making it a multifaceted molecule with diverse chemical properties.

Properties

IUPAC Name |

furan-2-yl-[3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c1-24-15-8-6-13(7-9-15)17-20-21-18(26-17)14-4-2-10-22(12-14)19(23)16-5-3-11-25-16/h3,5-9,11,14H,2,4,10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNGWMCDNVELDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(S2)C3CCCN(C3)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the core structures. One common method involves the use of bromophenols and protein tyrosine kinase inhibitors as starting materials . The reaction conditions often include the use of solvents like dichloromethane (CH₂Cl₂) and reagents such as boron tribromide (BBr₃) at low temperatures (around -78°C) followed by gradual warming to room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring purity, and implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan derivatives with additional oxygen functionalities, while reduction could produce more saturated compounds.

Scientific Research Applications

Biological Activities

Research indicates that Furan-2-yl(3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone exhibits several biological activities:

- Antimicrobial Activity : The thiadiazole component is known for its antimicrobial properties. Studies have shown that derivatives containing thiadiazole exhibit significant activity against various bacterial strains .

- Anticancer Potential : The compound has been investigated for its ability to inhibit protein tyrosine kinases, which play a crucial role in cancer cell proliferation and survival. By disrupting these pathways, the compound may contribute to cancer treatment strategies.

- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures can reduce inflammation markers, indicating potential use in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Reactions with halogenated compounds : These are used to introduce the thiadiazole and piperidine rings.

- Oxidation and reduction processes : These can modify functional groups for enhanced biological activity.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of thiadiazole exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound was tested alongside standard antibiotics, showing synergistic effects that could enhance treatment outcomes for resistant strains .

Case Study 2: Cancer Cell Line Studies

In vitro studies using various cancer cell lines have indicated that this compound significantly reduced cell viability. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of Furan-2-yl(3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone involves its interaction with protein tyrosine kinases. By inhibiting these enzymes, the compound can disrupt signal transduction pathways that regulate cellular functions such as proliferation, differentiation, and apoptosis . This inhibition occurs through binding to the active site of the kinase, preventing substrate phosphorylation and subsequent downstream signaling.

Comparison with Similar Compounds

Similar Compounds

Furan-2-yl(phenyl)methanone: Shares the furan and methanone moieties but lacks the thiadiazole and piperidine rings.

4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone: Contains a furan ring but differs in the rest of the structure.

Uniqueness

Furan-2-yl(3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is unique due to its combination of furan, thiadiazole, and piperidine rings.

Biological Activity

Furan-2-yl(3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a novel compound that combines various bioactive moieties, including furan, thiadiazole, and piperidine rings. This unique structure contributes to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 369.4 g/mol. The compound's structure is characterized by the integration of functional groups that enhance its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H19N3O3S |

| Molecular Weight | 369.4 g/mol |

| CAS Number | 1203004-25-4 |

The primary mechanism of action for this compound involves inhibition of protein tyrosine kinases (PTKs). PTKs play a crucial role in signal transduction pathways that regulate various cellular processes such as proliferation, differentiation, and apoptosis. By inhibiting these enzymes, the compound may disrupt cancer cell signaling pathways and promote apoptosis in malignant cells .

Antimicrobial Activity

Furan derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing furan or thiadiazole moieties exhibit significant antibacterial activities against both Gram-positive and Gram-negative bacteria. For instance:

- Inhibition Against Bacteria : The compound has shown promising results against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Activity

The anticancer potential of Furan derivatives has also been documented. Studies suggest that compounds with similar structural frameworks can induce apoptosis in cancer cell lines through various mechanisms:

- Cell Cycle Arrest : Compounds may cause cell cycle arrest at different phases, leading to inhibited proliferation.

- Induction of Apoptosis : The activation of apoptotic pathways has been observed in several studies involving furan derivatives .

Case Studies

Several studies have highlighted the biological significance of compounds similar to this compound:

- Antibacterial Efficacy : A study demonstrated that a derivative exhibited significant antibacterial activity against multiple strains including E. coli and S. aureus, with MIC values lower than those of conventional antibiotics .

- Anticancer Studies : Another research focused on thiadiazole derivatives showed that they could effectively inhibit tumor growth in murine models by promoting apoptosis and inhibiting angiogenesis .

Q & A

How can reaction conditions be optimized for synthesizing Furan-2-yl(3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone to improve yield and purity?

Methodological Answer:

Optimization involves systematic variation of solvents, catalysts, and reaction times. For example, glacial acetic acid is commonly used as a solvent for thiadiazole synthesis, as shown in the preparation of 5-(4-substituted phenyl)-1,3,4-thiadiazoles . Reflux duration (monitored via TLC) and post-reaction purification steps (e.g., basification with sodium bicarbonate, recrystallization in ethanol) significantly impact yield and purity. Evidence from analogous compounds suggests that adjusting stoichiometric ratios (e.g., 1.5 equivalents of 2,5-dimethoxytetrahydrofuran) and temperature control can mitigate side reactions .

What spectroscopic and crystallographic methods are most effective in confirming the molecular structure of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are critical for verifying substituent positions and confirming the integrity of the furan, piperidine, and thiadiazole moieties. For instance, coupling constants in H NMR can distinguish between axial and equatorial protons in the piperidine ring .

- X-ray Crystallography : Single-crystal studies provide unambiguous confirmation of molecular geometry. A mean C–C bond length of 0.008 Å and R factor < 0.1 (as in ) ensure high structural accuracy .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, aligning with theoretical values .

How does the substitution pattern on the thiadiazole ring influence the compound’s potential biological activity?

Methodological Answer:

The 4-methoxyphenyl group on the thiadiazole ring may enhance lipophilicity and π-π stacking interactions with biological targets. Comparative studies of analogs (e.g., 4-fluorophenyl or nitrophenyl substituents) reveal that electron-donating groups (e.g., methoxy) improve solubility and binding affinity in hydrophobic pockets . Computational docking studies (e.g., molecular dynamics simulations) can quantify these effects by analyzing ligand-receptor interactions .

Which computational approaches (e.g., DFT) are suitable for predicting the electronic properties and reactivity of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level are effective for modeling:

- Electrostatic Potential Surfaces : To identify nucleophilic/electrophilic regions .

- Frontier Molecular Orbitals (HOMO-LUMO) : To predict reactivity trends and charge transfer mechanisms .

- Tautomer Stability : For thiol-thione equilibria, Gibbs free energy differences determine the dominant tautomeric form .

How can thiol-thione tautomerism in related heterocycles impact the chemical behavior of this compound?

Methodological Answer:

Thiol-thione tautomerism in thiadiazole derivatives affects hydrogen-bonding capacity and redox properties. Spectroscopic techniques like IR (S–H stretching at ~2500 cm) and UV-Vis (absorption shifts due to conjugation changes) can monitor tautomeric equilibria. For example, highlights pH-dependent tautomer prevalence, which may influence the compound’s interaction with biological thiols (e.g., glutathione) .

What strategies ensure regioselectivity when forming the thiadiazole-piperidine linkage?

Methodological Answer:

- Protecting Groups : Temporarily blocking reactive sites on the piperidine nitrogen or thiadiazole sulfur prevents unwanted side reactions .

- Catalytic Control : Use of Lewis acids (e.g., ZnCl) or transition-metal catalysts (e.g., Pd) can direct coupling to specific positions. demonstrates regioselective thiazole formation via solvent polarity adjustments (e.g., ethanol vs. DMF) .

- Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (e.g., meta-substitution), while prolonged heating may shift equilibration toward thermodynamically stable isomers .

How can researchers resolve contradictions in reported bioactivity data for structurally similar compounds?

Methodological Answer:

- Meta-Analysis : Cross-referencing biological assay conditions (e.g., cell lines, concentrations) identifies variables affecting activity .

- Structural Re-evaluation : Verify purity (>95% via HPLC) and tautomeric states, as impurities or undetected tautomers may skew results .

- QSAR Modeling : Quantitative Structure-Activity Relationship studies correlate substituent effects (e.g., Hammett σ values) with bioactivity trends, resolving apparent discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.